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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170 Get Quote

This guide provides a detailed comparison of two investigational drugs targeting neutrophilic

inflammation: GSK-2793660 and Brensocatib (formerly AZD7986). Both compounds are

inhibitors of Dipeptidyl Peptidase 1 (DPP1), also known as Cathepsin C (CTSC), a key enzyme

in the activation of neutrophil serine proteases (NSPs). This guide is intended for researchers,

scientists, and drug development professionals, offering a comprehensive overview of their

mechanisms of action, preclinical and clinical data, and safety profiles.

Mechanism of Action: A Tale of Two Inhibitors
Both GSK-2793660 and Brensocatib target the same enzyme, DPP1, but through different

modes of inhibition. DPP1 is a cysteine protease responsible for cleaving the N-terminal

dipeptides from the pro-forms of several NSPs, including neutrophil elastase (NE), proteinase 3

(PR3), and cathepsin G (CatG), within the bone marrow during neutrophil maturation.[1][2][3]

By inhibiting DPP1, these drugs aim to reduce the levels of active NSPs in circulating

neutrophils, thereby mitigating the tissue damage caused by excessive neutrophilic

inflammation in various diseases.[4][5]

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[6][7] Its irreversible binding is

designed to provide sustained inhibition of the enzyme.[6]

Brensocatib (AZD7986), in contrast, is an oral, selective, and reversible inhibitor of DPP1.[2][5]

This reversible mechanism may offer a different pharmacological profile compared to an

irreversible inhibitor.
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Signaling Pathway
The signaling pathway for both drugs involves the inhibition of DPP1 and the subsequent

reduction in active neutrophil serine proteases.
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Caption: Mechanism of action for DPP1 inhibitors.

Preclinical and Clinical Data Comparison
Direct head-to-head clinical trials of GSK-2793660 and Brensocatib have not been conducted.

Therefore, this comparison is based on data from their respective clinical development

programs.

GSK-2793660: Phase 1 Findings
The clinical development of GSK-2793660 was halted after a Phase 1 study in healthy

volunteers.[6][8]
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Parameter Result Citation

Study Design

Randomized, double-blind,

placebo-controlled, single and

multiple ascending dose study

in healthy male subjects.

[6][9]

Dosing

Single oral doses from 0.5 to

20 mg; once-daily doses of 12

mg for 21 days.

[6][9]

Pharmacodynamics

Single doses dose-

dependently inhibited whole

blood CTSC activity. Once-

daily 12 mg dosing for 21 days

achieved ≥90% inhibition of

CTSC within 3 hours on day 1.

[6][9]

Efficacy on NSPs

Only modest reductions of

whole blood enzyme activity of

approximately 20% were

observed for NE, cathepsin G,

and proteinase 3.

[6][9]

Safety and Tolerability

Seven of 10 subjects receiving

repeat doses of 12 mg

manifested epidermal

desquamation on palmar and

plantar surfaces, beginning 7-

10 days after dosing

commencement.

[6][9]

Development Status Discontinued after Phase 1. [8]

Brensocatib (AZD7986): From Phase 1 to FDA Approval
Brensocatib has undergone a more extensive clinical development program, culminating in its

FDA approval for non-cystic fibrosis bronchiectasis (NCFB) in August 2025.[1]

Phase 2 WILLOW Trial (NCT03218917)
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Parameter Result Citation

Study Design

Randomized, double-blind,

placebo-controlled, parallel-

group trial in patients with

NCFB.

[10]

Dosing
10 mg or 25 mg once daily for

24 weeks.
[10]

Primary Endpoint
Time to first pulmonary

exacerbation.
[10]

Efficacy

Both 10 mg and 25 mg doses

prolonged the time to first

exacerbation compared to

placebo. A dose-dependent

reduction in sputum neutrophil

elastase activity was observed.

[10][11]

Safety

The incidence of dental and

skin adverse events was

higher with the 10-mg and 25-

mg doses, respectively, than

with placebo.

[10]

Phase 3 ASPEN Trial (NCT04594369)
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Parameter Result Citation

Study Design

Phase 3, double-blind,

randomized, placebo-

controlled trial in patients with

bronchiectasis.

[12][13]

Dosing
10 mg or 25 mg once daily for

52 weeks.
[12]

Primary Endpoint
Annualized rate of adjudicated

pulmonary exacerbations.
[12]

Efficacy

Both 10 mg and 25 mg doses

led to a lower annualized rate

of pulmonary exacerbations

than placebo. The 25-mg dose

also resulted in a smaller

decline in FEV1.

[12][13]

Safety

The incidence of adverse

events was similar across

groups, with a higher incidence

of hyperkeratosis with

brensocatib.

[12]

Experimental Protocols
Detailed, step-by-step protocols for the assays used in these trials are often proprietary.

However, the principles behind the key measurements are well-established.

Measurement of Neutrophil Elastase (NE) Activity
A common method for measuring NE activity in biological samples like whole blood or sputum

involves the use of a specific synthetic substrate that, when cleaved by NE, releases a

fluorescent or chromogenic reporter molecule.
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Caption: General workflow for a neutrophil elastase activity assay.

Protocol Outline for Sputum NE Activity:

Sputum Collection: Spontaneously expectorated sputum is collected from patients.[9]

Sample Processing: Sputum may be treated with a mucolytic agent like dithiothreitol (DTT)

and then diluted with a buffer (e.g., phosphate-buffered saline). The sample is then

centrifuged to separate the cellular components and debris from the supernatant (sol).[14]

Assay: The supernatant is incubated with a specific NE substrate, such as (Z-Ala-Ala-Ala-

Ala)2Rh110, which is non-fluorescent.[2][15]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3323170?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10189992/
https://publications.ersnet.org/content/erj/53/6/1900303
https://cdn.caymanchem.com/cdn/insert/600610.pdf
https://www.creativebiomart.net/neutrophil-elastase-activity-assay-kit-462794.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3323170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection: Cleavage of the substrate by active NE releases the fluorophore (e.g., Rhodamine

110), which can be detected using a fluorescence plate reader at specific excitation and

emission wavelengths (e.g., 485 nm and 525 nm).[2][15]

Quantification: The level of fluorescence is proportional to the NE activity in the sample and

can be quantified by comparison to a standard curve of known NE concentrations.[6]

Clinical Trial Workflow: Brensocatib Phase 3 (ASPEN)
The ASPEN trial followed a structured protocol to assess the long-term efficacy and safety of

Brensocatib.
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Caption: Simplified workflow of the Brensocatib Phase 3 ASPEN trial.

Summary and Conclusion
GSK-2793660 and Brensocatib, while sharing a common target, have had vastly different

developmental trajectories.
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GSK-2793660, an irreversible inhibitor, showed potent inhibition of its target, Cathepsin C, in

a Phase 1 trial. However, this did not translate to a significant reduction in downstream

neutrophil serine proteases.[6][9] More importantly, the emergence of palmar-plantar

epidermal desquamation as a significant adverse event led to the cessation of its

development.[6][8]

Brensocatib, a reversible inhibitor, has demonstrated a more favorable risk-benefit profile.

[10][12] It has successfully progressed through Phase 2 and 3 clinical trials, showing

clinically meaningful reductions in pulmonary exacerbations and a manageable safety profile

in patients with non-cystic fibrosis bronchiectasis.[10][12] This has led to its recent FDA

approval, marking a significant advancement in the treatment of this condition.[1]

For researchers, the story of these two molecules underscores the importance of not only

target engagement but also the downstream biological effects and the overall safety profile.

The difference in their chemical properties (irreversible vs. reversible inhibition) may have

contributed to their different clinical outcomes, although this is not definitively established. The

successful development of Brensocatib provides a valuable tool for studying the role of

neutrophil serine proteases in a variety of inflammatory diseases and offers a new therapeutic

option for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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